Cas no 374566-24-2 (3-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoic acid)

3-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoic acid is a synthetic organic compound featuring a tetrahydroquinoxaline core linked to a benzoic acid moiety via an acetamido bridge. Its structure combines a heterocyclic scaffold with a carboxylic acid functional group, making it a versatile intermediate for pharmaceutical and chemical research. The presence of the dimethyl and keto substituents on the quinoxaline ring enhances its potential for selective interactions in biological systems. The benzoic acid group further allows for derivatization or conjugation, broadening its applicability in drug discovery and material science. This compound is particularly valuable for studies targeting enzyme inhibition or receptor modulation due to its balanced lipophilicity and hydrogen-bonding capacity.
3-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoic acid structure
374566-24-2 structure
Product Name:3-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoic acid
CAS No:374566-24-2
MF:C19H19N3O4
MW:353.371864557266
CID:5778550
PubChem ID:2876313
Update Time:2025-09-18

3-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoic acid
    • 3-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid
    • STK951602
    • 3-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoic acid
    • CBKinase1_013531
    • AKOS037516191
    • 3-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoic acid
    • 374566-24-2
    • Oprea1_235114
    • Cambridge id 5918805
    • MFCD01829781
    • AKOS000568950
    • STL559159
    • AKOS016318795
    • Z56774535
    • CBKinase1_001131
    • 3-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)benzoic acid
    • F1065-0517
    • Oprea1_632289
    • AB00100785-01
    • Benzoic acid, 3-[[2-(1,2,3,4-tetrahydro-6,7-dimethyl-3-oxo-2-quinoxalinyl)acetyl]amino]-
    • Inchi: 1S/C19H19N3O4/c1-10-6-14-15(7-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-4-12(8-13)19(25)26/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)(H,25,26)
    • InChI Key: WEVACZPYYADBPH-UHFFFAOYSA-N
    • SMILES: O=C1C(CC(NC2C=CC=C(C(=O)O)C=2)=O)NC2C=C(C)C(C)=CC=2N1

Computed Properties

  • Exact Mass: 353.13755610g/mol
  • Monoisotopic Mass: 353.13755610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.316±0.06 g/cm3(Predicted)
  • Boiling Point: 704.3±60.0 °C(Predicted)
  • pka: 4.06±0.10(Predicted)

3-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoic acid Pricemore >>

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Additional information on 3-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoic acid

3-[2-(6,7-Dimethyl-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-Yl)Acetamido]Benzoic Acid: A Comprehensive Overview

3-[2-(6,7-Dimethyl-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-Yl)Acetamido]Benzoic Acid is a highly specialized organic compound with the CAS registry number 374566-24-2. This compound belongs to the class of benzoic acids and features a complex structure incorporating a quinoxaline moiety. The molecule is characterized by its unique functional groups and structural arrangement, which contribute to its potential applications in various fields, including pharmaceuticals and materials science.

The core structure of this compound consists of a benzoic acid group attached to an acetamide moiety. The acetamide group is further linked to a substituted quinoxaline ring system. Quinoxalines are known for their aromaticity and stability, making them valuable in organic synthesis. The presence of 6,7-dimethyl substituents on the quinoxaline ring introduces steric and electronic effects that can influence the compound's reactivity and biological activity.

Recent studies have highlighted the potential of 3-[2-(6,7-Dimethyl-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-Yl)Acetamido]Benzoic Acid in drug discovery. Researchers have explored its ability to act as a scaffold for developing bioactive molecules. For instance, investigations into its antimicrobial properties have shown promising results against various bacterial strains. This is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism.

In addition to its antimicrobial activity, this compound has also been studied for its anticancer potential. Preclinical studies suggest that it may induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways. These findings underscore the importance of further research into its mechanism of action and therapeutic applications.

The synthesis of 3-[2-(6,7-Dimethyl-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-Yl)Acetamido]Benzoic Acid involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the quinoxaline ring through condensation reactions and subsequent functionalization to introduce the acetamide and benzoic acid groups. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and structural integrity of the final product.

From an analytical standpoint, this compound has been extensively characterized using various spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy has provided insights into its molecular conformation and intermolecular interactions. X-ray crystallography has also been utilized to determine its three-dimensional structure, which is crucial for understanding its physical properties and reactivity.

Looking ahead, the development of novel derivatives of 3-[2-(6,7-Dimethyl-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-Yl)Acetamido]Benzoic Acid holds significant promise for advancing drug design. By modifying specific functional groups or substituents on the molecule, researchers can potentially enhance its bioavailability or target specificity. Such efforts are expected to contribute to the creation of more effective therapeutic agents in the near future.

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